molecular formula C15H17N5O2 B10914307 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914307
M. Wt: 299.33 g/mol
InChI Key: ZAWPMIDVHANGHZ-UHFFFAOYSA-N
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Description

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the isoxazole ring, and the subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure.

    Isoxazole derivatives: Similar in having the isoxazole ring.

    Pyridine-based compounds: Contain the pyridine ring structure.

Uniqueness

N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-8-5-12(13-9(2)19-22-15(13)18-8)14(21)16-6-11-7-17-20(4)10(11)3/h5,7H,6H2,1-4H3,(H,16,21)

InChI Key

ZAWPMIDVHANGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=C(N(N=C3)C)C

Origin of Product

United States

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